

Comparative Analysis of Bromo-Substituted Quinazoline Derivatives in Oncology Research

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Compound of Interest

Compound Name: **7-Bromo-2-methylquinazoline**

Cat. No.: **B1291492**

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A detailed guide for researchers, scientists, and drug development professionals on the in vitro anticancer activity of bromo-substituted quinazoline analogs.

This guide provides a comparative overview of the in vitro cytotoxic effects of various bromo-substituted quinazoline derivatives against several human cancer cell lines. While specific experimental data for **7-Bromo-2-methylquinazoline** derivatives is limited in publicly available research, this document summarizes the performance of structurally related bromo-quinazoline compounds, offering valuable insights for researchers in the field of anticancer drug discovery. The data presented is compiled from multiple studies and is intended to serve as a reference for further investigation and development of this class of compounds.

Data Summary of Anticancer Activity

The in vitro cytotoxicity of bromo-quinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key parameter for assessing anticancer activity. The following table summarizes the IC50 values for several bromo-quinazoline derivatives from various studies.

Compound ID	Derivative Class	Cancer Cell Line	IC50 (µM)	Reference
Compound 1	3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one	Quinazoline Schiff Base	MCF-7 (Breast)	6.246
Compound 2	3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one	Quinazoline Schiff Base	MCF-7 (Breast)	5.910
Compound 8a	6-Bromo quinazoline	Quinazolin-4(3H)-one	MCF-7 (Breast)	15.85
Compound 8a	6-Bromo quinazoline	Quinazolin-4(3H)-one	SW480 (Colon)	17.85
Compound 1f	6,8-dibromo-2-arylquinazolinone	Dibromo-quinazolinone	MCF-7 (Breast)	Not specified
Compound 1g	6,8-dibromo-2-arylquinazolinone	Dibromo-quinazolinone	A549 (Lung)	Not specified
Compound 1g	6,8-dibromo-2-arylquinazolinone	Dibromo-quinazolinone	SKOV3 (Ovarian)	Not specified

Note: The data presented is for bromo-substituted quinazoline derivatives that are structurally related to **7-Bromo-2-methylquinazoline**. Direct experimental data for **7-Bromo-2-methylquinazoline** derivatives was not readily available in the surveyed literature.

Experimental Protocols

The evaluation of the anticancer activity of the compounds listed above typically involves standardized in vitro assays. The following is a detailed methodology for the MTT cytotoxicity assay, a commonly used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Cytotoxicity Assay

This protocol is used to determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MCF-7, A549, SW480)
- Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Test compounds (bromo-quinazoline derivatives)
- Dimethyl sulfoxide (DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- 96-well microplates

- Microplate reader

Procedure:

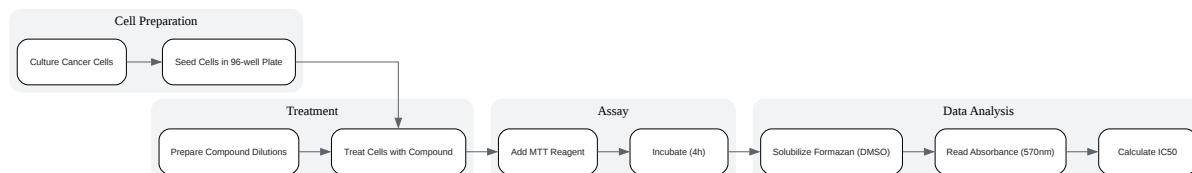
- Cell Seeding:
 - Cancer cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
 - Cells are harvested using Trypsin-EDTA and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
 - The plates are incubated for 24 hours to allow for cell attachment.[[1](#)]
- Compound Treatment:
 - A stock solution of the test compound is prepared in DMSO.
 - Serial dilutions of the test compound are prepared in the cell culture medium.
 - The medium from the cell-seeded plates is removed, and 100 µL of the medium containing different concentrations of the test compound is added to each well.
 - Control wells receive medium with DMSO at the same concentration as the highest concentration of the test compound.
 - The plates are incubated for 48-72 hours at 37°C and 5% CO2.[[1](#)]
- MTT Addition and Incubation:
 - After the incubation period, 20 µL of MTT solution is added to each well.
 - The plates are incubated for another 4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.[[1](#)]
- Formazan Solubilization:
 - The medium containing MTT is carefully removed.

- 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
- Absorbance Reading:
 - The absorbance is measured at 570 nm using a microplate reader.[1]
- Data Analysis:
 - The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells).
 - A dose-response curve is plotted, and the IC₅₀ value is determined using non-linear regression analysis.[1]

Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram illustrates the key steps involved in the MTT cytotoxicity assay for evaluating the anticancer activity of test compounds.

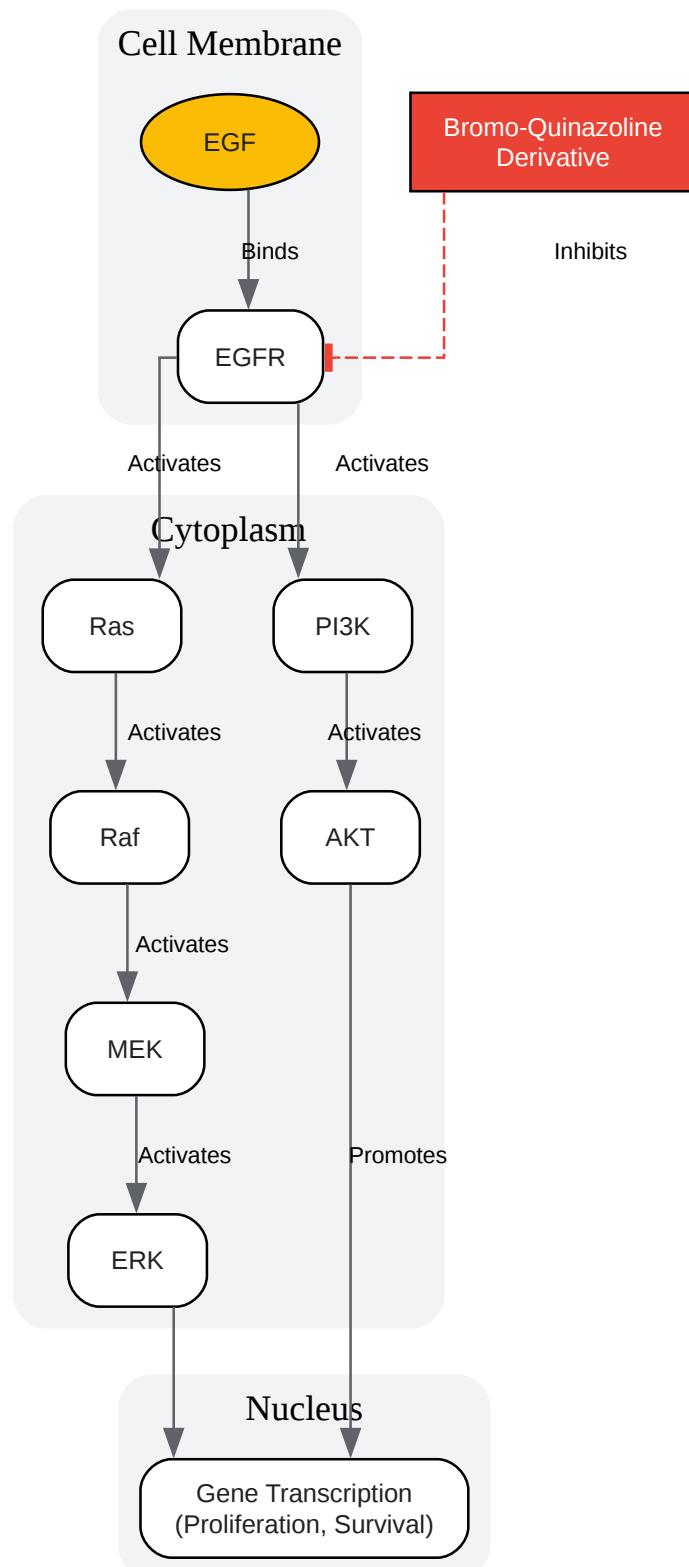


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Caption: Workflow of the MTT cytotoxicity assay.

Postulated Signaling Pathway Inhibition

Quinazoline derivatives are often investigated for their potential to inhibit receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in various cancers. Inhibition of the EGFR signaling pathway can block downstream cascades that promote cell proliferation and survival.

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Caption: Postulated inhibition of the EGFR signaling pathway.

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References

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